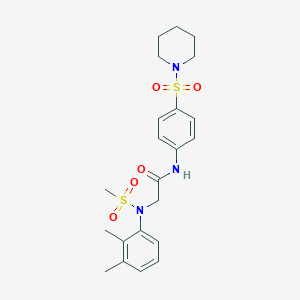![molecular formula C22H22FN3OS B301894 N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide, also known as compound N, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. Studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Furthermore, studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may modulate the NF-κB pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
Compound N has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N can induce apoptosis and inhibit cell proliferation in cancer cells by activating the p53 pathway. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Furthermore, studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Compound N has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. Furthermore, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, making it a promising therapeutic candidate. However, there are also some limitations to using N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N in lab experiments. For example, the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N. Firstly, further studies are needed to elucidate the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N, which may provide insights into its potential therapeutic applications. Additionally, studies are needed to investigate the efficacy of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N in animal models of cancer, inflammation, and neurodegenerative disorders. Furthermore, studies are needed to optimize the synthesis of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N and develop more efficient methods for its production. Finally, studies are needed to investigate the potential side effects of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N and its safety profile in humans.
Méthodes De Synthèse
Compound N can be synthesized through a multistep process involving the reaction of 4-fluoroacetophenone with 2,5-dimethylpyrrole in the presence of a Lewis acid catalyst to form the intermediate product. The intermediate product is then reacted with thioanisole and hydrazine hydrate to yield N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N.
Applications De Recherche Scientifique
Compound N has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide |
|---|---|
Formule moléculaire |
C22H22FN3OS |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C22H22FN3OS/c1-15-13-18(16(2)26(15)20-11-9-19(23)10-12-20)14-24-25-22(27)17(3)28-21-7-5-4-6-8-21/h4-14,17H,1-3H3,(H,25,27)/b24-14+ |
Clé InChI |
LSCPHLMZAARCQT-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=O)C(C)SC3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C(C)SC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C(C)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301813.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide](/img/structure/B301824.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B301826.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B301830.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301832.png)